1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
Description
1-(Thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative featuring dual thiophen-2-yl substituents. Its core structure comprises a urea (-NH-CO-NH-) linkage bridging a thiophen-2-yl group and a tetrahydro-2H-pyran ring substituted with another thiophen-2-yl moiety via a methyl group. This compound’s structural uniqueness lies in its combination of a non-planar, oxygen-containing tetrahydro-2H-pyran ring and electron-rich thiophene units, which may enhance solubility and π-π interaction capabilities compared to purely aromatic systems.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(17-13-4-2-10-21-13)16-11-15(5-7-19-8-6-15)12-3-1-9-20-12/h1-4,9-10H,5-8,11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPQXDNLHQMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the reaction of thiophene with appropriate reagents to introduce the tetrahydropyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiophene and urea moieties exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of thiourea, similar to the target compound, possess anticancer properties. For instance, compounds with thiophene rings have shown efficacy against various cancer cell lines, including colon and breast cancer .
- Antiviral and Antiinflammatory Effects : The ability of thiourea derivatives to form stable hydrogen bonds with biological targets allows them to exhibit antiviral and anti-inflammatory activities. This is particularly relevant in the context of developing new antiviral medications .
- Antibacterial Properties : Compounds with similar structures have also been reported to possess antibacterial properties, making them candidates for further investigation in the treatment of bacterial infections .
Case Studies
Several studies highlight the applications of similar compounds in drug development:
- Anticancer Research : A recent study synthesized multiple thiourea derivatives and evaluated their anticancer activity against HCT-116 cells. The results indicated that specific structural modifications could enhance anticancer efficacy .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiourea derivatives with various biological targets, providing insights into their mechanism of action and potential therapeutic uses .
- Pharmacological Screening : A comprehensive pharmacological screening of thiourea-based compounds revealed promising results for their use as anti-inflammatory agents, indicating a pathway for future drug development initiatives .
Mechanism of Action
The mechanism by which 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:
Key Comparative Insights :
Methoxy or chloro substituents (e.g., in and ) increase hydrophobicity and stability but reduce solubility relative to thiophene-based systems .
Structural Flexibility :
- The tetrahydro-2H-pyran ring in the target compound introduces conformational flexibility and moderate polarity, contrasting with the rigid thiazole systems in TTU6–TTU16 .
Synthetic Accessibility :
- Sodium borohydride reductions (e.g., in ) and urea-forming reactions (e.g., in ) are common synthetic routes for such derivatives, though yields vary (45–93%) based on substituent complexity .
Safety and Handling: Urea derivatives with aromatic/thiophene systems often require precautions against ignition (P210) and exposure (P102), as noted for analogs in .
Biological Relevance :
- While thiazole-thiophene derivatives (TTU6–TTU16) were tested for antitubercular activity, the target compound’s pyran-thiophene scaffold may offer distinct pharmacokinetic advantages, such as reduced metabolic degradation .
Biological Activity
1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes thiophene rings, which are known for their unique electronic properties that can influence biological interactions.
The biological activity of thiourea derivatives, including 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, is largely attributed to their ability to form hydrogen bonds with biological targets. This property enhances their interaction with enzymes and receptors, leading to various pharmacological effects.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. A study highlighted the synthesis of related thiourea compounds that demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types, including non-small cell lung cancer and ovarian cancer .
Table 1: Anticancer Activity of Related Thiourea Compounds
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | EKVX (Lung) | 1.7 |
| Compound B | OVCAR-4 (Ovary) | 25.9 |
| Compound C | PC-3 (Prostate) | 28.7 |
Antimicrobial Activity
Thiourea derivatives have also shown broad-spectrum antimicrobial activity. Specifically, compounds similar to 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including E. faecalis and P. aeruginosa, suggesting potential use in treating infections .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. faecalis | 40 |
| Compound E | P. aeruginosa | 50 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiourea derivatives have been documented, with certain compounds demonstrating significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. These findings suggest a potential role in managing inflammatory diseases .
Case Studies
In a notable case study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among these, one derivative exhibited an IC50 value of 16.23 μM against U937 human monocytic cells, outperforming the standard etoposide treatment . This underscores the potential of such compounds in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
